molecular formula C6H10ClNS B3159440 2-Thiopheneethylamine, hydrochloride CAS No. 86188-24-1

2-Thiopheneethylamine, hydrochloride

Cat. No. B3159440
CAS RN: 86188-24-1
M. Wt: 163.67 g/mol
InChI Key: ZZLKPFGLOQUCNC-UHFFFAOYSA-N
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Description

2-Thiopheneethylamine is a chemical compound with the molecular formula C6H9NS . It is an aromatic amine .


Synthesis Analysis

The synthesis of 2-Thiopheneethylamine involves several steps . The process begins with the bromination of thiophene at low temperature to obtain 2-bromo thiophene. This is followed by a Grignard reaction on the 2-bromo thiophene and magnesium chips. The product then reacts with ethylene oxide to generate 2-thiophene ethanol. Finally, 2-thiopheneethylamine is prepared from the 2-thiophene ethanol through two steps of esterification and ammonolysis .


Molecular Structure Analysis

The molecular structure of 2-Thiopheneethylamine consists of a thiophene ring attached to an ethylamine group . The molecular weight of the compound is 127.21 .


Chemical Reactions Analysis

Thiophene derivatives, including 2-Thiopheneethylamine, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

2-Thiopheneethylamine is a liquid with a refractive index of 1.551 . It has a boiling point of 200-201 °C/750 mmHg and a density of 1.087 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

2-Thiopheneethylamine is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective clothing, and using only in well-ventilated areas .

Future Directions

Thiophene-based analogs, including 2-Thiopheneethylamine, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

2-thiophen-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLKPFGLOQUCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneethylamine, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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